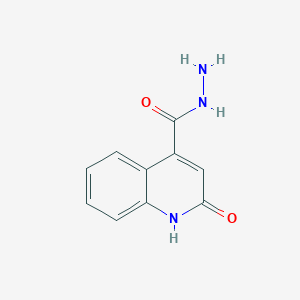

2-Hydroxyquinoline-4-carbohydrazide

Description

Contextualization within Quinoline (B57606) Chemistry and Medicinal Heterocycles

Quinoline, a bicyclic heterocyclic aromatic compound, is considered a "privileged scaffold" in drug discovery. mdpi.com Its rigid structure is present in numerous natural products and synthetic compounds with a wide array of pharmacological properties. mdpi.com The functionalization of the quinoline core allows for the modulation of its biological activity, making it a versatile template for medicinal chemists. benthamscience.com

2-Hydroxyquinoline-4-carbohydrazide is a derivative of quinoline that features a hydroxyl group at the 2-position and a carbohydrazide (B1668358) group at the 4-position. This specific substitution pattern is crucial as it imparts distinct chemical properties to the molecule. The 2-hydroxyquinoline (B72897) portion, which exists in tautomeric equilibrium with its 2-quinolone form, is known to be a key structural element in compounds exhibiting various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The carbohydrazide functional group (-CONHNH2) is also a significant pharmacophore, known for its ability to form hydrogen bonds and act as a linker to connect other bioactive moieties. nih.gov The presence of both the hydroxyl and carbohydrazide groups provides multiple sites for chemical modification, making 2-Hydroxyquinoline-4-carbohydrazide a versatile intermediate in the synthesis of more complex molecules. sriramchem.com

Historical Perspectives on the Development of Quinoline-Hydrazide Scaffolds in Research

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. mdpi.com Its prominence in medicinal chemistry was solidified with the discovery of the antimalarial drug chloroquine (B1663885) in 1934, which features a quinoline core. mdpi.com Since then, the quinoline scaffold has been a cornerstone in the development of drugs for a multitude of diseases.

The incorporation of the hydrazide moiety into drug candidates gained traction as researchers recognized its potential to enhance biological activity. Hydrazides and their derivatives, hydrazones, have been extensively studied and have shown a broad spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. The strategic combination of the quinoline nucleus with a hydrazide linker represents a powerful approach in drug design known as molecular hybridization. This strategy aims to create a single molecule that can interact with multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Current Research Landscape and Emerging Academic Interests in the Compound Class

Current research on quinoline-hydrazide derivatives is vibrant and expanding, driven by the urgent need for new drugs to combat issues like rising antibiotic resistance and the prevalence of complex diseases such as cancer. nih.govnih.gov While studies focusing specifically on 2-Hydroxyquinoline-4-carbohydrazide are often part of a broader investigation into larger series of compounds, its role as a key building block is well-established. For instance, it serves as a precursor for the synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which have been evaluated for their antibacterial and anti-HIV activities. nih.gov

The synthetic versatility of the quinoline-hydrazide scaffold allows for the creation of diverse molecular libraries. nih.gov Researchers are actively exploring how modifications to this core structure influence biological activity. Studies have shown that these derivatives can act on various bacterial targets, including DNA gyrase, and can inhibit the proliferation of cancer cells through mechanisms like the inhibition of protein kinases or topoisomerases. nih.govresearchgate.net The ongoing exploration of these compounds continues to uncover new potential therapeutic applications, cementing the importance of the quinoline-hydrazide scaffold in modern medicinal chemistry. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 2-Hydroxyquinoline-4-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H7NO3 | sriramchem.comnih.gov |

| Molecular Weight | 189.17 g/mol | sriramchem.comnih.gov |

| Physical State | Solid | sriramchem.com |

| Melting Point | > 300 °C | sriramchem.com |

| CAS Number | 15733-89-8 | sriramchem.comnih.gov |

Table 2: Summary of Investigated Biological Activities of Quinoline-Hydrazide/Hydrazone Derivatives

| Biological Activity | Key Findings and Research Focus | Source |

|---|---|---|

| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Mechanisms include inhibition of c-Abl kinase, EGFR, and topoisomerase. | nih.gov |

| Antibacterial | Active against a range of bacteria. The mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and glucosamine-6-phosphate synthase. | nih.govresearchgate.net |

| Antimalarial | Some quinoline-hydrazone derivatives have demonstrated inhibitory action against Plasmodium falciparum. | researchgate.net |

| Antitubercular | The quinoline-hydrazide scaffold is being explored for the development of new agents against Mycobacterium tuberculosis. | nih.govresearchgate.net |

| Anti-HIV | N'-arylidene derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) have been synthesized and evaluated as potential HIV integrase inhibitors. | nih.gov |

| Anti-inflammatory | The general class of quinoline-hydrazide derivatives has been investigated for potential anti-inflammatory properties. | nih.govresearchgate.net |

Properties

IUPAC Name |

2-oxo-1H-quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVVABCGQLHBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxyquinoline 4 Carbohydrazide

Classical and Contemporary Approaches to the Synthesis of the Core Scaffold

The synthesis of 2-hydroxyquinoline-4-carbohydrazide primarily involves the initial preparation of a 2-hydroxyquinoline-4-carboxylic acid or its corresponding ester, followed by hydrazinolysis.

Multi-Step Synthetic Strategies for 2-Hydroxyquinoline-4-carbohydrazide

The classical approach to the synthesis of the 2-hydroxyquinoline-4-carbohydrazide scaffold is a multi-step process. A common starting point is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. For instance, the reaction of isatin with an appropriate acetophenone (B1666503) derivative can yield the corresponding 2-substituted-quinoline-4-carboxylic acid.

Alternatively, the Conrad-Limpach synthesis offers another route where anilines are reacted with β-ketoesters. The resulting β-aminoacrylates can then be cyclized under thermal conditions to afford 4-hydroxyquinolines.

Once the 2-hydroxyquinoline-4-carboxylic acid is obtained, it is typically converted to its ethyl or methyl ester via Fischer esterification, using an excess of the respective alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

The crucial final step is the conversion of the ester to the desired carbohydrazide (B1668358). This is achieved through hydrazinolysis, which involves refluxing the ethyl 2-hydroxyquinoline-4-carboxylate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, most commonly ethanol (B145695). figshare.com The progress of this reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, and the resulting solid product, 2-hydroxyquinoline-4-carbohydrazide, is collected by filtration.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Isatin, Acetophenone derivative | Base (e.g., KOH), Ethanol, Reflux | 2-Aryl-quinoline-4-carboxylic acid |

| 2 | 2-Aryl-quinoline-4-carboxylic acid | Ethanol, conc. H₂SO₄, Reflux | Ethyl 2-aryl-quinoline-4-carboxylate |

| 3 | Ethyl 2-aryl-quinoline-4-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 2-Aryl-quinoline-4-carbohydrazide |

Green Chemistry Principles Applied to 2-Hydroxyquinoline-4-carbohydrazide Synthesis

While specific green chemistry protocols for the direct synthesis of 2-Hydroxyquinoline-4-carbohydrazide are not extensively documented, general principles for the synthesis of the quinoline (B57606) core can be applied. These include the use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. For instance, the development of one-pot syntheses that minimize intermediate isolation and purification steps contributes to a more environmentally benign process. The use of water as a solvent, where feasible, and the replacement of hazardous reagents with more eco-friendly alternatives are key areas of ongoing research in quinoline synthesis.

Microwave-Assisted and Other Modern Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult under conventional heating. This technique has been successfully applied to the synthesis of quinoline derivatives. For example, the condensation of hydrazides with aldehydes to form hydrazones can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes and leading to higher yields. figshare.com This method is directly applicable to the derivatization of 2-hydroxyquinoline-4-carbohydrazide, as will be discussed in a later section.

Functionalization and Derivatization Strategies

The presence of a reactive hydrazide moiety in 2-hydroxyquinoline-4-carbohydrazide makes it an excellent precursor for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

N'-Arylidene Derivatives and Related Schiff Bases

One of the most common and straightforward derivatization strategies for 2-hydroxyquinoline-4-carbohydrazide is its condensation with various aromatic or heteroaromatic aldehydes to form N'-arylidene derivatives, which are a class of Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. figshare.com

The general reaction is as follows:

2-Hydroxyquinoline-4-carbohydrazide + Ar-CHO → N'-(Arylidene)-2-hydroxyquinoline-4-carbohydrazide + H₂O

This reaction allows for the introduction of a wide range of substituted aryl groups at the N'-position, enabling the systematic exploration of structure-activity relationships. The resulting Schiff bases are often crystalline solids and can be readily purified by recrystallization. Microwave-assisted synthesis has also been effectively employed for this transformation, offering significant advantages in terms of reaction time and yield.

| Aldehyde Reactant | Resulting N'-Arylidene Derivative |

| Benzaldehyde (B42025) | N'-(Benzylidene)-2-hydroxyquinoline-4-carbohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-hydroxyquinoline-4-carbohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-hydroxyquinoline-4-carbohydrazide |

| 2-Nitrobenzaldehyde | N'-(2-Nitrobenzylidene)-2-hydroxyquinoline-4-carbohydrazide |

Heterocyclic Ring Annulation and Hybridization Strategies

The carbohydrazide functionality of 2-hydroxyquinoline-4-carbohydrazide is a versatile building block for the construction of various five- and six-membered heterocyclic rings. These reactions typically involve cyclocondensation with appropriate bifunctional reagents.

Synthesis of 1,3,4-Oxadiazoles: 2-Hydroxyquinoline-4-carbohydrazide can be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, reaction with carbon disulfide in an alkaline medium, followed by treatment with an alkylating agent, can also lead to the formation of substituted oxadiazoles.

Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can be achieved by reacting 2-hydroxyquinoline-4-carbohydrazide with reagents such as isothiocyanates. The initial reaction forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield the corresponding triazole-thiol derivative.

Synthesis of Pyrazoles: Pyrazoles can be synthesized from 2-hydroxyquinoline-4-carbohydrazide by reaction with 1,3-dicarbonyl compounds. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of pyrazole-containing hybrid molecules. nih.gov Another route involves the reaction with malononitrile (B47326) in the presence of a base. acs.org

These heterocyclic annulation strategies significantly expand the chemical space accessible from 2-hydroxyquinoline-4-carbohydrazide, allowing for the creation of hybrid molecules that incorporate the quinoline scaffold with other important pharmacophores.

| Reagent | Resulting Heterocycle |

| Carboxylic Acid / POCl₃ | 1,3,4-Oxadiazole derivative |

| Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thiol derivative |

| Isothiocyanate / Base | 1,2,4-Triazole-3-thiol derivative |

| 1,3-Dicarbonyl Compound | Pyrazole (B372694) derivative |

| Malononitrile / Base | Aminopyrazole derivative |

Substitution Pattern Variations on the Quinoline and Hydrazide Moieties

The scaffold of 2-hydroxyquinoline-4-carbohydrazide, also known as its tautomeric form 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967), offers multiple sites for chemical modification, primarily on the quinoline ring and the terminal nitrogen of the hydrazide group. Researchers have explored these variations to modulate the molecule's physicochemical properties and biological activities.

A predominant strategy for modifying the hydrazide moiety involves its condensation with a variety of aldehydes and ketones to form hydrazone derivatives (Schiff bases). This reaction is a versatile method for introducing a wide array of substituents. For instance, the reaction of the parent carbohydrazide with various substituted benzaldehydes in ethanol yields N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov This approach allows for the systematic introduction of different functional groups onto the phenyl ring, including halogens (fluoro, chloro), and alkyl groups (methyl), thereby altering the electronic and steric properties of the final compound. nih.gov

Another avenue for derivatization of the hydrazide moiety is through its reaction with isothiocyanates. This reaction leads to the formation of thiosemicarbazide intermediates, which can then be cyclized under basic or acidic conditions to generate new heterocyclic systems fused to the quinoline core. For example, treatment of a quinoline carbohydrazide with substituted isothiocyanates can yield quinoline-thiosemicarbazides, which are precursors to quinolyl-substituted triazoles and thiadiazoles. researchgate.net

The quinoline nucleus itself can also be substituted, although this is often accomplished by selecting an appropriately substituted starting material, such as a substituted aniline, during the initial synthesis of the quinoline ring system via methods like the Gould-Jacob reaction. thieme-connect.com Modifications can include the introduction of substituents at various positions on the benzo part of the quinoline ring.

The following table summarizes a series of derivatives synthesized by modifying the hydrazide moiety through condensation with substituted benzaldehydes. nih.gov

| Compound ID | Substituent on Benzaldehyde | Resulting Derivative Name | Molecular Formula |

|---|---|---|---|

| 12b | 2-Chloro | N'-(2-Chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C17H12ClN3O3 |

| 12e | 2-Fluoro | N'-(2-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C17H12FN3O3 |

| 12g | 4-Fluoro | N'-(4-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C17H12FN3O3 |

| 12h | 2-Methyl | 4-Hydroxy-N'-(2-methylbenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C18H15N3O3 |

Design of Hybrid Molecules Incorporating 2-Hydroxyquinoline-4-carbohydrazide

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units with known biological activity) to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a multi-target profile. The 2-hydroxyquinoline-4-carbohydrazide scaffold is a valuable building block for this approach due to its established biological relevance and synthetic tractability.

One design strategy involves combining the 4-hydroxy-2-quinolinone framework with other biologically active motifs, such as substituted benzoic or cinnamic acids, through a linker. mdpi.com For example, hybrid molecules have been synthesized that connect the quinolinone core to moieties like ferulic acid via a di-amide linker. mdpi.com This approach aims to create multi-target agents that integrate the properties of both parent structures. The synthesis of these hybrids often involves activating the carboxylic acid of the quinoline moiety and reacting it with a linker, which is subsequently attached to the second pharmacophore. mdpi.com

Another hybridization approach focuses on using the hydrazide functional group as a key linker to merge the quinoline scaffold with other heterocyclic systems. nih.gov The literature reveals that combining quinoline scaffolds with hydrazine moieties can produce new hybrid chemical entities with a broad spectrum of activities. nih.gov For example, the carbohydrazide can be reacted with reagents like malononitrile or ethyl cyanoacetate (B8463686) to construct new pyrazole or pyrazolone (B3327878) rings attached to the quinoline core at the 4-position, resulting in novel fused or linked heterocyclic systems. nih.gov This strategy leverages the reactivity of the hydrazide to build complex molecules that integrate the structural features of quinolines and pyrazoles, both of which are known privileged structures in medicinal chemistry.

The table below presents examples of hybrid molecules designed by incorporating the 2-hydroxyquinoline-4-carbohydrazide scaffold.

| Hybrid Molecule Type | Linked Pharmacophore/Moiety | Linker Type | Reference |

|---|---|---|---|

| Quinolinone-Acid Hybrid | Substituted Benzoic or Cinnamic Acids (e.g., Acetylated Ferulic Acid) | Di-amide | mdpi.com |

| Quinoline-Pyrazole Hybrid | 5-Amino-3-methyl-1H-pyrazole | Carbonyl-imino (from carbohydrazide) | nih.gov |

| Quinoline-Pyrazolone Hybrid | 5-Amino-1,2-dihydro-3H-pyrazol-3-one | Carbonyl (from carbohydrazide) | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Biological Activity

The quinoline (B57606) scaffold is a recognized pharmacophore with significant biological potential. rsc.org The specific arrangement of the hydroxy group at the 2-position and the carbohydrazide (B1668358) group at the 4-position on the quinoline ring system forms the basic framework responsible for its biological activities. ontosight.ai

The introduction of various substituents at different positions on the quinoline ring and any associated aryl moieties can significantly enhance or diminish the pharmacological efficacy of the parent compound. rsc.org

Research into quinoline derivatives has revealed distinct SAR trends. For instance, in a series of N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide analogues, the presence of a substituent on the phenyl ring was critical for anti-HCV activity. The unsubstituted phenyl analogue was inactive, whereas substituted versions showed significant activity. brieflands.com The nature and position of these substituents were also found to be crucial. Anti-HCV activity for active compounds decreased in the order: Cl > Me > F > OMe > SMe. brieflands.com Furthermore, the position of the substituent had a profound impact; a 3-chloro (meta) substitution was markedly more potent than its 4-chloro (para) counterpart. brieflands.com

In studies on 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones as antimicrobial agents, compounds with nitro substituents on the arylidene portion demonstrated the most potent antifungal and antibacterial activities against E. coli. nih.govresearchgate.net Similarly, for antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) (OCH3) group at the C-2 position of the quinoline ring was found to enhance activity. rsc.org The presence of halogen substituents on an aryl ring has also been noted to increase anti-tubercular activity. nih.gov

Table 1: Effect of Substituent Nature and Position on Biological Activity of Quinoline Derivatives

| Parent Scaffold | Substituent & Position | Observed Activity | Key Finding | Reference |

| N'-Arylidene-quinoline-3-carbohydrazide | Unsubstituted Phenyl | Inactive (Anti-HCV) | Substitution on the phenyl ring is essential for potency. | brieflands.com |

| N'-Arylidene-quinoline-3-carbohydrazide | 3-Chloro on Phenyl | High Potency (Anti-HCV, EC₅₀ = 35 µM) | Meta-position is favored over para-position for chloro group. | brieflands.com |

| N'-Arylidene-quinoline-3-carbohydrazide | 4-Chloro on Phenyl | Inactive (Anti-HCV, EC₅₀ > 200 µM) | Para-position is detrimental to activity compared to meta. | brieflands.com |

| N'-Arylidene-quinoline-3-carbohydrazide | 2-Methyl on Phenyl | Active (Anti-HCV, EC₅₀ = 70 µM) | Ortho-position for methyl group confers activity. | brieflands.com |

| 2-Arylquinoline-4-carbohydrazone | Nitro on Arylidene | Potent Antifungal & Antibacterial (E. coli) | Nitro groups enhance antimicrobial activity. | nih.govresearchgate.net |

| Quinoline-imidazole hybrid | 2-Methoxy on Quinoline | Enhanced Antimalarial Activity | Electron-donating group at C-2 is beneficial. | rsc.org |

| Imidazole-quinolines | Halogen on Aryl ring | Increased Anti-TB Activity | Halogen substitution improves antitubercular potency. | nih.gov |

The hydrazide moiety (-CONHNH₂) and its derivatives, such as hydrazones (-CONH-N=CH-), are critical structural components that contribute significantly to the biological profiles of quinoline-based compounds. researchgate.net This functional group is a key element in the design of various therapeutic agents due to its ability to form hydrogen bonds and coordinate with metal ions, which is often essential for interacting with biological targets. researchgate.netui.ac.id

Modification of the terminal nitrogen of the hydrazide group is a common strategy to create diverse analogues. For example, condensing the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) intermediate with various benzaldehyde (B42025) derivatives yields N'-arylidene hydrazones. brieflands.comnih.gov In one study, this modification led to compounds with moderate antibacterial activity, with a 2-chlorophenyl derivative showing the best results against S. aureus, E. coli, and P. aeruginosa. brieflands.com

Further modifications, such as converting the hydrazide to thiosemicarbazides or dipeptides, have also been explored. A thiosemicarbazide (B42300) derivative of 4-hydroxy-2-oxoquinoline showed moderate anticancer activity. ui.ac.id In another approach, reacting the carbohydrazide with substituted benzoyl chlorides or phenyl isocyanates produced N'-benzoyl carbohydrazides and N-phenyl carboxamides, respectively. nih.gov These hybridization strategies aim to combine the pharmacophoric features of different classes of inhibitors to achieve improved or novel activities. nih.govacs.org The structure-activity relationship study of one series of microbial DNA-gyrase inhibitors confirmed the importance of the hydrazine (B178648) moiety, whether in an open-chain or a cyclic form, for biological activity. acs.org

Table 2: Impact of Hydrazide Moiety Modifications on Biological Activity

| Base Scaffold | Hydrazide Modification | Resulting Moiety | Observed Biological Activity | Reference |

| 4-Hydroxy-2-oxo-quinoline-3-carbohydrazide | Condensation with Benzaldehydes | N'-Arylidene Hydrazone | Antibacterial | brieflands.com |

| 4-Hydroxy-2-oxo-quinoline-3-carbohydrazide | Reaction with Isothiocyanates | Thiosemicarbazide | Anticancer | ui.ac.id |

| 4-Hydroxy-2-oxo-quinoline-3-carbohydrazide | Coupling with Amino Acids | Dipeptide | Anticancer | ui.ac.id |

| 8-Methyl-4-oxo-quinoline-3-carbohydrazide | Reaction with Benzoyl Chlorides | N'-Benzoyl Carbohydrazide | Anti-HIV | nih.gov |

| 8-Methyl-4-oxo-quinoline-3-carbohydrazide | Reaction with Phenyl Isocyanates | N-Phenyl Carboxamide | Anti-HIV | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) | Cyclization / Substitution | Pyrazole (B372694) / Hydrazone | Microbial DNA-Gyrase Inhibition | acs.org |

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations that can arise from rotation around single bonds. The specific three-dimensional (3D) shape, or conformation, that a molecule adopts when interacting with its biological target is known as its bioactive conformation. Understanding this is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalmedicals.commdpi.com By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. journalmedicals.com

The development of a robust and predictive QSAR model is a multi-step process. mdpi.com It begins with a dataset of compounds with known biological activities. For these compounds, a large number of molecular descriptors are calculated, which can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields). researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. brieflands.comnih.gov

For quinoline derivatives, various QSAR and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. journalmedicals.comnih.gov These models are rigorously validated to ensure their predictive power. Key statistical parameters for validation include the leave-one-out cross-validation coefficient (q²), which should typically be greater than 0.5, and the conventional correlation coefficient (r²), which measures the fit of the model to the training data. brieflands.comunc.edu For a series of quinazolinone-2-carbohydrazide derivatives, 3D-QSAR models were built with reliable predictive abilities (q² > 0.5 and r² > 0.8), indicating a good correlation between predicted and experimental values. acs.org These models can successfully be used as virtual screening tools to prioritize untested compounds for synthesis and biological evaluation. unc.edu

Once a QSAR model is validated, it becomes a powerful tool for lead optimization. journalmedicals.comresearchgate.net The primary application is to predict the biological activity of novel analogues before they are synthesized. researchgate.net This allows chemists to focus their synthetic efforts on compounds that are most likely to be potent.

3D-QSAR models, such as CoMFA and CoMSIA, are particularly useful in this regard as they generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. researchgate.net For example, a CoMFA steric contour map might show areas where bulky substituents would increase activity (green contours) or decrease it (yellow contours). Similarly, electrostatic maps can indicate where positive (blue contours) or negative (red contours) charges are preferred. acs.org

By interpreting these maps, medicinal chemists can rationally design new derivatives with specific structural modifications aimed at enhancing target interaction. researchgate.net For instance, if a map shows that a negative electrostatic potential is favorable in a particular region, a substituent with electron-withdrawing properties could be introduced at that position. This knowledge-based approach was used to design novel 2,4-disubstituted quinoline derivatives as antimalarial agents, where the 3D-QSAR study guided the synthesis of compounds with improved activity. nih.gov This iterative process of prediction, synthesis, and testing accelerates the discovery of more effective drug candidates. mdpi.com

Pharmacological and Biological Activity Profiling of 2 Hydroxyquinoline 4 Carbohydrazide and Its Analogues

Antimicrobial Research Focus

The antimicrobial activities of 2-hydroxyquinoline-4-carbohydrazide and its derivatives have been extensively investigated, revealing their potential to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Efficacy Studies (in vitro)

Derivatives of 2-hydroxyquinoline-4-carbohydrazide have been the subject of numerous in vitro studies to determine their efficacy against a range of bacterial species. These studies have highlighted the potential of this class of compounds as a source of new antibacterial agents.

A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The minimum inhibitory concentration (MIC) assay was used to quantify their antibacterial potency. nih.govresearchgate.net The results indicated that some of these compounds exhibited moderate antibacterial activity. nih.govresearchgate.net

In one study, several N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were tested against a panel of bacteria. nih.govresearchgate.net Among the tested compounds, some showed notable activity. For instance, a derivative with a 2-chlorophenyl group demonstrated the best antibacterial activity with a MIC of 39 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Another derivative with a phenyl group was effective against S. aureus and E. coli with a MIC of 78 µg/mL. nih.govresearchgate.net Furthermore, a derivative containing a 4-hydroxyphenyl group showed a MIC of 78 µg/mL against S. aureus, Bacillus cereus, E. coli, and P. aeruginosa. nih.govresearchgate.net

Another study focused on hybrid Schiff bases derived from quinoline-4-carbohydrazide (B1304848). ontosight.ai These compounds were screened for their antibacterial activity, with some showing good efficacy. ontosight.ai Specifically, one compound was found to inhibit the visible growth of Staphylococcus aureus ATCC 6538 at a low concentration, with a MIC of 340 µg/mL. ontosight.ai

Research into 2-propyl-N′-s-benzylidene-quinoline-4-carbohydrazide and its analogues also revealed promising antibacterial properties. nih.gov The agar (B569324) diffusion method was used to assess their efficacy, with one derivative, 2-propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide, emerging as a particularly potent antibacterial agent with MIC values ranging from 0.39 ± 0.02 to 1.56 ± 0.02 µg/mL across all screened organisms. nih.gov

A series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The study found that compounds with nitro substituents on the arylidene moiety displayed the most potent antibacterial activity against E. coli. researchgate.net However, none of the synthesized compounds showed any activity against S. aureus. researchgate.net

Table 1: In Vitro Antibacterial Activity of 2-Hydroxyquinoline-4-carbohydrazide Analogues

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| N'-(2-chlorophenyl)methylene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, E. coli, P. aeruginosa | 39 | nih.govresearchgate.net |

| N'-phenylmethylene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, E. coli | 78 | nih.govresearchgate.net |

| N'-(4-hydroxyphenyl)methylene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, B. cereus, E. coli, P. aeruginosa | 78 | nih.govresearchgate.net |

| Hybrid Schiff base of quinoline-4-carbohydrazide | S. aureus ATCC 6538 | 340 | ontosight.ai |

| 2-Propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide | Various bacteria | 0.39 ± 0.02 – 1.56 ± 0.02 | nih.gov |

The antibacterial effects of quinoline (B57606) derivatives are often attributed to their ability to inhibit essential bacterial enzymes. mdpi.comacs.org DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and controlling DNA topology, is a prominent target. mdpi.comacs.org The inhibition of DNA gyrase can occur through two primary mechanisms: blocking the ATPase activity of the enzyme or by directly inhibiting the enzyme, a process termed "gyrase poisoning," which has a direct impact on cell physiology and division. acs.org

Several studies have investigated the potential of 2-hydroxyquinoline-4-carbohydrazide analogues as DNA gyrase inhibitors. mdpi.comacs.org In a study of newly synthesized 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, it was found that these compounds displayed eligible MIC values, particularly against Gram-positive Staphylococcus aureus species. mdpi.comacs.org A subsequent S. aureus DNA gyrase supercoiling assay revealed that some of these compounds were potent inhibitors of the enzyme. mdpi.comacs.org For example, two compounds unveiled IC₅₀ values of 33.64 and 8.45 μM, respectively, which were comparable to the reference drug ciprofloxacin (B1669076) (IC₅₀ = 3.80 μM). mdpi.comacs.org

Another key enzyme that has been identified as a potential target for quinoline-based compounds is succinate (B1194679) dehydrogenase (SDH). Although direct studies on 2-hydroxyquinoline-4-carbohydrazide are limited, research on structurally related quinazolinone-2-carbohydrazide derivatives has shown them to be effective SDH inhibitors, suggesting a possible similar mechanism for quinoline-based carbohydrazides. arabjchem.org

The emergence of multidrug-resistant (MDR) bacterial strains poses a significant global health threat, necessitating the development of new antimicrobial agents that can overcome existing resistance mechanisms. nih.gov Quinoline-based compounds, including derivatives of 2-hydroxyquinoline-4-carbohydrazide, are being explored for their potential to combat these resistant pathogens. nih.govarabjchem.org

Hybrid molecules that combine two or more pharmacophores are a promising strategy to tackle drug resistance, as they can potentially interact with multiple targets and produce synergistic effects. The hybridization of the quinoline scaffold with other moieties has been shown to yield compounds with activity against MDR strains. While direct studies on the resistance modulation potential of 2-hydroxyquinoline-4-carbohydrazide are not extensively documented, the activity of its analogues against resistant bacteria suggests an inherent potential.

For instance, functionally substituted pyridine-carbohydrazides have demonstrated notable antimicrobial effects on multi-drug resistant strains. arabjchem.org This suggests that the carbohydrazide (B1668358) moiety, when combined with a heterocyclic core like quinoline, could contribute to activity against resistant bacteria. The development of novel antibacterial agents with promising activity against both drug-sensitive and drug-resistant microbes is an urgent requirement to combat the growing challenge of bacterial infections. nih.gov

Antifungal Activity Investigations (in vitro)

In addition to their antibacterial properties, 2-hydroxyquinoline-4-carbohydrazide and its analogues have demonstrated significant in vitro antifungal activity against a variety of fungal pathogens.

Hybrid Schiff bases derived from quinoline-4-carbohydrazide have been screened for their antifungal activity. ontosight.ai One particular compound from this series was found to be effective against the fungal pathogen Aspergillus niger. ontosight.ai Another study on 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones revealed that compounds with nitro substituents on the arylidene moiety exhibited the most potent antifungal activity. researchgate.net One compound, in particular, displayed an antifungal activity comparable to that of the standard drug nystatin. researchgate.net

Research on quinazolinone-2-carbohydrazide derivatives has also provided insights into the antifungal potential of related structures. arabjchem.org Many of these compounds exhibited powerful and broad-spectrum inhibition against various plant pathogenic fungi in vitro. arabjchem.org For example, some compounds showed EC₅₀ values against Rhizoctonia solani that were comparable to the commercial fungicide Boscalid. arabjchem.org

A study on coumarin (B35378) carbohydrazide containing quinoline derivatives found that some of the synthesized compounds exhibited significant and equipotent antifungal activity against Candida albicans. However, none of the compounds showed significant activity against A. niger or Aspergillus clavatus.

Table 2: In Vitro Antifungal Activity of 2-Hydroxyquinoline-4-carbohydrazide Analogues

| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |

| Hybrid Schiff base of quinoline-4-carbohydrazide | Aspergillus niger | Effective | ontosight.ai |

| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazone (with nitro substituent) | Various fungi | Potent, comparable to nystatin | researchgate.net |

| Quinazolinone-2-carbohydrazide derivatives | Rhizoctonia solani | EC₅₀ comparable to Boscalid | arabjchem.org |

| Coumarin carbohydrazide containing quinoline derivative | Candida albicans | Significant and equipotent |

The antifungal mechanism of quinoline derivatives is believed to involve the inhibition of essential fungal enzymes. While the precise mechanisms for 2-hydroxyquinoline-4-carbohydrazide are still under investigation, studies on related compounds offer valuable clues.

One proposed mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. arabjchem.org The inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. As mentioned earlier, quinazolinone-2-carbohydrazide derivatives have been identified as effective SDH inhibitors. arabjchem.org

Another potential mechanism involves the disruption of the fungal cell membrane. Research on certain quinoline derivatives has shown that they can cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. This disruption of membrane integrity is a key factor in their fungicidal activity.

Antitubercular Research and Mycobacterial Inhibition

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular agents. Quinoline-based compounds have shown significant promise in this area.

Structural optimization of a previously identified lead, 4-(adamantan-1-yl)-2-quinolinecarbohydrazide, which had a MIC of 6.25 µg/mL against M. tuberculosis H37Rv, led to the development of two new series of 4-(adamantan-1-yl)-2-substituted quinolines. Several of the new derivatives exhibited promising inhibitory activity, with some showing a MIC of 3.125 µg/mL. One particularly potent analogue produced 99% inhibition at 1.00 µg/mL against the drug-sensitive strain and had a MIC of 3.125 µg/mL against an isoniazid-resistant TB strain.

Other studies have also highlighted the antitubercular potential of quinoline carbohydrazide derivatives. For instance, the synthesis of novel quinoline-3-carbohydrazide (B3054276) derivatives has yielded compounds with promising antimicrobial activities, including antimycobacterial activity. Furthermore, the synthesis of (Z)-N′-(1-benzyl-2-oxoindolin-3-ylidene)-7-chloro-4-hydroxyquinoline-3-carbohydrazide has produced a compound with excellent activity against M. tuberculosis, with a MIC value of 9.97 μM.

The development of novel isatin-tethered quinolines as anti-tubercular agents against multi- and extensively drug-resistant M. tuberculosis further emphasizes the potential of this chemical scaffold in combating this challenging disease.

Anticancer and Antiproliferative Activity Research

Research into 2-hydroxyquinoline-4-carbohydrazide and its analogues has revealed significant potential in the realm of oncology. These compounds have been synthesized and evaluated for their ability to combat cancer cells through various mechanisms, demonstrating notable efficacy in preclinical, in vitro settings.

Target Identification and Mechanistic Studies (e.g., cell cycle arrest, apoptosis induction)

The anticancer effects of quinoline carbohydrazide derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cancer cell division cycle.

One analogue, 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (a quinoline-acrylamide hybrid), was found to trigger apoptosis by increasing the protein level of p53 and the initiator caspase 9 by 7.4- and 8.7-fold, respectively, compared to controls. nih.gov This compound also caused a significant arrest of the cell cycle in the G1 phase. nih.gov Flow cytometry analysis confirmed its pro-apoptotic effect, showing an increase in secondary apoptotic cells from 0.11% to 17.78% and primary apoptotic cells from 0.39% to 9.55% in treated MCF-7 breast cancer cells. nih.gov

Similarly, studies on Schiff bases derived from carbohydrazides demonstrated that these compounds effectively suppress cancer cell growth by activating late-stage apoptosis. researchgate.net Different derivatives were shown to arrest the cell cycle at various phases; for instance, some products arrested the cell cycle at the G1 phase, while others halted it at the S and G2 phases. researchgate.net Molecular docking studies suggest these effects may be linked to interactions with cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netrsc.org Further research on quinoline based (thio)carbohydrazones showed that they trigger programmed cell death that is partially dependent on caspase enzymes, particularly caspase-8. researchgate.net

The general mechanism involves the quinoline structure interacting with various enzymes and receptors to disrupt essential biological processes like DNA replication and cell division. The hydrazide group is also noted for its ability to form stable complexes with metal ions, potentially enhancing biological activity.

Evaluation against Specific Cancer Cell Lines (in vitro)

The antiproliferative activity of 2-hydroxyquinoline-4-carbohydrazide analogues has been tested against a wide array of human cancer cell lines, with many derivatives showing potent cytotoxicity.

A series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were evaluated against the MCF-7 breast carcinoma cell line. nih.gov Several compounds exhibited more potent antiproliferative action than the reference drug Doxorubicin. nih.gov

Table 1: In Vitro Cytotoxicity of Quinoline-Acrylamide Hybrids against MCF-7 Cell Line

| Compound | IC₅₀ (μM) |

|---|---|

| 6a | 3.39 |

| 6b | 5.94 |

| 6h | 2.71 |

| Doxorubicin (Reference) | 6.18 |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from nih.gov

Another study investigated a set of 4-hydroxyquinolone analogues against a panel of four different cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). rsc.org One compound in particular, designated 3g , showed promising IC₅₀ values across all tested lines. rsc.org

Table 2: In Vitro Anticancer Activity of Compound 3g

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| HCT116 | Colon | 1.88 |

| A549 | Lung | 2.34 |

| PC3 | Prostate | 2.01 |

| MCF-7 | Breast | 2.87 |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from rsc.org

Additional research on other hydrazone derivatives has confirmed activity against a broad spectrum of cancers, including leukemia (HL-60), non-small cell lung cancer (EKVX), CNS cancer (SNB-19), and renal cancer (UO-31). ekb.eg Quinoline based thiocarbohydrazones have also demonstrated superior pro-apoptotic activity on acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma (AsPC-1) cell lines compared to their carbohydrazone counterparts. researchgate.net

Antiviral Investigations (e.g., Anti-HIV-1)

The 2-hydroxyquinoline (B72897) scaffold is a key structural feature in several HIV-1 integrase inhibitors, making its derivatives a subject of interest for antiviral research.

HIV-1 Integrase Inhibitory Mechanisms

HIV-1 integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host cell's genome. nih.gov This process depends on two magnesium ions (Mg²⁺) in the enzyme's active site. nih.gov The primary mechanism for inhibitors based on the 2-hydroxyquinoline-4-carbohydrazide scaffold is the chelation of these Mg²⁺ cofactors. nih.govd-nb.info By binding to the magnesium ions, these compounds functionally impair the enzyme, preventing it from carrying out the integration of viral DNA into host DNA. nih.govd-nb.info This targeted approach is promising because the integrase enzyme lacks a functional human homologue, suggesting a potential for selective antiviral action. nih.gov

Replication Inhibition Studies (cell-based assays)

Several series of 2-hydroxyquinoline-4-carbohydrazide derivatives have been synthesized and tested for their ability to inhibit HIV-1 replication in cell-based assays.

One study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives found no significant anti-HIV-1 activity or integrase inhibition at concentrations below 100 µM. nih.govsemanticscholar.org This suggests that while the scaffold has theoretical potential, specific structural modifications are crucial for potent activity. nih.gov

In contrast, another study of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives reported moderate inhibitory effects against the HIV-1 (NL4-3) strain in Hela cells. d-nb.info Most of the tested compounds showed inhibition rates ranging from 21% to 32% at a concentration of 100 μM. d-nb.info

A third series, based on an 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide core, also demonstrated antiviral activity. nih.gov These compounds displayed EC₅₀ values ranging from 75 to 150 µM in single-cycle replication assays using HeLa cells, with no significant cytotoxicity observed. nih.gov

Table 3: Anti-HIV-1 Activity of Quinoline Carbohydrazide Derivatives

| Compound Series | Assay/Cell Line | Activity Measurement | Result |

|---|---|---|---|

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | Cell-based HIV-1 replication | Anti-HIV-1 EC₅₀ | > 100 µM |

| 4-Hydroxyquinoline-3-carbohydrazides | HIV-1 (NL4-3) / Hela cells | % Inhibition at 100 µM | 21% - 32% |

| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | HIV-1 (NL4-3) / HeLa cells | Antiviral EC₅₀ | 75 - 150 µM |

EC₅₀: The concentration of a drug that gives a half-maximal response. Data sourced from nih.govnih.govd-nb.infosemanticscholar.org

Antioxidant Activity Profiling

Derivatives of quinoline-carbohydrazide have been investigated for their antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this evaluation.

In one study, novel 2-phenyl-quinoline analogues derivatized with a carbohydrazide group were synthesized and tested for antioxidant activity. tandfonline.comtandfonline.com Several of these compounds displayed considerable radical scavenging capabilities, with some showing activity comparable to or even greater than the standard antioxidant, ascorbic acid. tandfonline.com

Table 4: DPPH Radical Scavenging Activity of 2-Phenyl-quinoline Analogues

| Compound | IC₅₀ (μg/mL) |

|---|---|

| 25 | 3.57 |

| Ascorbic Acid (Reference) | 9.67 |

IC₅₀: The concentration required to scavenge 50% of DPPH radicals. Data sourced from tandfonline.com

Further research into quinoline based mono- and bis-carbohydrazones confirmed these findings. researchgate.net The study noted that mono-carbohydrazone derivatives were significantly more active as antioxidants than their bis-hydrazone counterparts, suggesting that the presence of a free -NH-NH₂ group plays a key role in the radical scavenging mechanism. researchgate.net Another study successfully used a pharmacophore model based on known antioxidants to identify and synthesize new quinoline-3-carbohydrazide compounds with good antioxidant activity in chemical tests measuring DPPH, hydroxyl radical, and superoxide (B77818) radical scavenging. researchgate.net

Radical Scavenging Assays and Mechanistic Interpretations

The antioxidant potential of quinoline derivatives, including those related to 2-hydroxyquinoline-4-carbohydrazide, has been a subject of significant research interest. The evaluation of this potential is commonly conducted through radical scavenging assays, which measure a compound's ability to neutralize reactive free radicals. nih.gov Free radicals are implicated in the pathogenesis of numerous diseases, making the development of novel antioxidants a crucial therapeutic goal. nih.gov

One of the most standard and rapid methods for assessing radical scavenging activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govmdpi.com The DPPH radical is a stable free radical that shows a characteristic deep purple color, with maximum absorbance typically measured around 517 nm. nih.govui.ac.id When a hydrogen-donating antioxidant is introduced, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a corresponding decrease in absorbance. researchgate.net This change in absorbance is used to quantify the compound's scavenging capacity, often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. tandfonline.com

The mechanism of scavenging is primarily attributed to the ability of the antioxidant compound to donate a hydrogen atom to the free radical, thereby stabilizing it. ui.ac.id For hydroxyquinoline derivatives, the hydroxyl (-OH) group on the quinoline ring is considered critical for this activity. nih.gov Studies on related quinoline-4-carboxylic acid derivatives have demonstrated their potential to inhibit free radicals. For instance, in a DPPH assay, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed a higher inhibition percentage (40.43%) compared to 2-methylquinoline-4-carboxylic acid (30.25%) at a concentration of 5 mg/L, suggesting that structural modifications influence antioxidant efficacy. ui.ac.id While specific DPPH assay data for 2-hydroxyquinoline-4-carbohydrazide is not extensively detailed in the cited literature, the activity of its structural analogues provides a strong basis for its potential as a radical scavenger. The general reactivity of the quinoline scaffold, combined with the hydrogen-donating capacity of the hydroxyl and carbohydrazide groups, underpins its theoretical antioxidant properties. nih.govnih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Quinoline Analogues and Standard

| Compound | Concentration | % Inhibition | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline-4-carboxylic acid | 5 mg/L | 30.25% | Not Reported | ui.ac.id |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | 40.43% | Not Reported | ui.ac.id |

| 2-Phenyl-4-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)quinoline | Not Reported | Not Reported | 3.57 | tandfonline.com |

Enzyme Inhibition Studies (Beyond Antimicrobial Targets)

The therapeutic potential of 2-hydroxyquinoline-4-carbohydrazide and its derivatives extends to the inhibition of various enzymes that are implicated in non-microbial pathologies. The quinoline scaffold is recognized for its ability to interact with diverse biological targets, including key enzymes involved in tissue remodeling and metabolic disorders. ontosight.ai

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components, such as collagen. nih.govarvojournals.org Under normal physiological conditions, MMP activity is tightly regulated; however, their overexpression is linked to the pathogenesis of numerous diseases, including cancer, arthritis, and cardiovascular disorders like heart failure. nih.govnih.gov The inhibition of MMPs is therefore considered a promising therapeutic strategy to prevent pathological tissue remodeling. nih.govnih.gov

MMPs play a crucial role in processes like cell migration, tissue scarring, and angiogenesis. dupuytrens.orgmonash.edu For instance, MMP-1 (collagenase-1) and MMP-2 (gelatinase-A) are involved in the contraction of the collagen matrix by fibroblasts. arvojournals.orgdupuytrens.org Studies have shown that broad-spectrum MMP inhibitors, such as the hydroxamate-based compound ilomastat, can effectively suppress the activity of MMP-1 and MMP-2, leading to a reduction in fibroblast-mediated matrix contraction. arvojournals.orgdupuytrens.org

While the quinoline scaffold is a core component of various enzyme inhibitors, specific research detailing the direct inhibitory activity of 2-hydroxyquinoline-4-carbohydrazide against matrix metalloproteinases is not prominently featured in the reviewed scientific literature. However, the known ability of heterocyclic compounds to chelate metal ions, such as the zinc ion in the active site of MMPs, suggests a theoretical basis for potential inhibitory action. dupuytrens.org Further investigation is required to explore and quantify the potential of 2-hydroxyquinoline-4-carbohydrazide and its analogues as specific MMP inhibitors.

α-Glucosidase is a key intestinal enzyme that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, such as glucose. mdpi.com The inhibition of this enzyme delays carbohydrate digestion and subsequent glucose absorption, which is an effective therapeutic approach for managing postprandial hyperglycemia, particularly in patients with type 2 diabetes mellitus. mdpi.combohrium.com

Derivatives of 2-hydroxyquinoline have demonstrated significant potential as α-glucosidase inhibitors. nih.gov Research on a series of 4-hydroxyquinolinone-hydrazone derivatives, which are structurally related to 2-hydroxyquinoline-4-carbohydrazide, revealed potent inhibitory activity against α-glucosidase, with many of the tested compounds showing greater efficacy than the standard drug, acarbose (B1664774). bohrium.com Structure-activity relationship (SAR) studies have highlighted that the 2-hydroxyquinoline moiety is critical for this inhibitory action. nih.gov

The inhibitory potency is influenced by the nature and position of substituents on the molecule. For example, a series of synthesized 4-hydroxyquinolinone-hydrazones exhibited IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 μM, all of which were superior to that of acarbose (IC50 = 752.0 ± 2.0 μM). bohrium.com Similarly, other related heterocyclic structures, such as 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] ontosight.aiCurrent time information in Bangalore, IN.thiazine-3-carbohydrazide 1,1-dioxide, have shown excellent α-glucosidase inhibition with very low IC50 values. mdpi.comresearchgate.net This body of evidence strongly suggests that 2-hydroxyquinoline-4-carbohydrazide is a promising scaffold for the development of novel α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoline Analogues and Standard

| Compound/Analogue Class | IC50 Value (µM) | Reference |

|---|---|---|

| 4-Hydroxyquinolinone-hydrazone derivatives | 93.5 ± 0.6 to 575.6 ± 0.4 | bohrium.com |

| 4-Hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] ontosight.aiCurrent time information in Bangalore, IN.thiazine-3-carbohydrazide 1,1-dioxide | 3.9 | mdpi.comresearchgate.net |

| 4-Hydroxy-2-methyl-N'-(1-phenylethylidene)-2H-benzo[e] ontosight.aiCurrent time information in Bangalore, IN.thiazine-3-carbohydrazide 1,1-dioxide | 4.2 | mdpi.comresearchgate.net |

| Acarbose (Standard) | 752.0 ± 2.0 | bohrium.com |

Coordination Chemistry and Metal Complexes of 2 Hydroxyquinoline 4 Carbohydrazide

Ligand Design and Chelating Properties

2-Hydroxyquinoline-4-carbohydrazide is a multifaceted ligand, the design of which incorporates several key features that dictate its chelating behavior. The presence of a quinoline (B57606) ring system, a hydroxyl group at the 2-position, and a carbohydrazide (B1668358) group at the 4-position provides multiple potential binding sites for metal ions. anshulchemicals.comontosight.ai This structural arrangement allows it to act as a chelating agent, forming stable complexes with various metal ions. anshulchemicals.com The inherent properties of the quinoline core, combined with the reactive functional groups, make it a valuable component in the design of novel compounds with specific applications in medicinal chemistry and materials science. anshulchemicals.com

The coordination of 2-Hydroxyquinoline-4-carbohydrazide and its derivatives to metal ions typically involves a combination of nitrogen and oxygen donor atoms. tsijournals.comresearchgate.net Spectroscopic evidence from various studies on similar hydrazone ligands confirms the involvement of the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen in the coordination to the metal center. tandfonline.comekb.egbohrium.com

The ligand can exhibit different coordination modes depending on the reaction conditions and the metal ion involved. It can act as a neutral bidentate ligand, or upon deprotonation of the phenolic hydroxyl and enolic carbonyl groups, it can function as a monobasic or dibasic tridentate ligand. researchgate.netekb.eg Infrared (IR) spectral data is crucial in determining the coordination mode. A shift to lower frequencies of the C=O and C=N stretching vibrations, along with changes in the O-H stretching region upon complexation, provides clear evidence of the involvement of these groups in bonding to the metal ion. tsijournals.comscirp.org For instance, the disappearance of the phenolic O-H stretching vibration in the IR spectra of the metal complexes compared to the free ligand indicates deprotonation and subsequent coordination of the phenolic oxygen. tsijournals.com Similarly, shifts in the amide and azomethine bands confirm the participation of the carbonyl oxygen and imine nitrogen in chelation. tsijournals.comscirp.org

The following table summarizes the key donor atoms and their role in coordination:

| Donor Atom | Functional Group | Role in Coordination |

| Oxygen | Phenolic Hydroxyl (-OH) | Deprotonates and coordinates to the metal ion. tsijournals.com |

| Nitrogen | Azomethine (-CH=N-) | Coordinates to the metal ion. tandfonline.com |

| Oxygen | Carbonyl (C=O) | Coordinates to the metal ion. ekb.eg |

The synthesis of transition metal complexes with 2-Hydroxyquinoline-4-carbohydrazide and its derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The most common method involves the refluxing of an ethanolic or methanolic solution containing the ligand and the metal salt in a specific stoichiometric ratio. nih.govacs.org

The general procedure for the preparation of these complexes can be summarized as follows:

Dissolving the 2-Hydroxyquinoline-4-carbohydrazide derivative (ligand) in a suitable solvent, often ethanol (B145695). nih.gov

Adding a solution of the transition metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov

The reaction mixture is then refluxed for several hours to ensure complete complex formation. nih.gov

The resulting solid complex is filtered, washed with the solvent to remove any unreacted starting materials, and then dried. nih.gov

The stoichiometry of the resulting complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being reported. nih.gov The nature of the solvent and the specific metal salt used can influence the final structure and composition of the complex. scirp.org

Structural Elucidation of Metal Complexes

The structural characterization of metal complexes of 2-Hydroxyquinoline-4-carbohydrazide derivatives relies on a combination of spectroscopic techniques and analytical data. While basic identification is established through elemental analysis and molar conductivity measurements, more detailed structural information is gleaned from techniques like IR, electronic spectroscopy, and magnetic susceptibility measurements. tsijournals.comsemanticscholar.org

Based on the analysis of spectral and magnetic data, various geometries have been proposed for the metal complexes of ligands structurally similar to 2-Hydroxyquinoline-4-carbohydrazide. The specific geometry adopted by a complex is influenced by the coordination number of the central metal ion and the nature of the ligand.

Commonly observed geometries include:

Octahedral: This is a frequent geometry for many transition metal complexes of hydrazone-based ligands, particularly for Cr(III), Fe(III), Co(II), and Ni(II). tsijournals.combohrium.comsemanticscholar.org The electronic spectra of these complexes typically show d-d transition bands consistent with an octahedral environment. tsijournals.comscirp.org

Square Pyramidal: This geometry is often suggested for VO(IV) and some Mn(III) complexes. semanticscholar.org The electronic spectrum of the VO(IV) complex, for example, displays characteristic bands assigned to transitions that are indicative of a square pyramidal structure. semanticscholar.org

Square Planar: In some instances, particularly with Cu(II) complexes, a square planar geometry is proposed. ekb.eg

The following table provides examples of proposed geometries for metal complexes with similar hydrazone ligands:

| Metal Ion | Proposed Geometry | Supporting Evidence |

| Cr(III), Fe(III), Ni(II), Co(II) | Octahedral | Electronic spectra, Magnetic moments tsijournals.comsemanticscholar.org |

| VO(IV), Mn(III) | Square Pyramidal | Electronic spectra semanticscholar.org |

| Cu(II) | Square Planar/Distorted Octahedral | Electronic spectra, ESR ekb.egscirp.org |

| Zn(II), Cd(II), Hg(II) | Octahedral/Tetrahedral | Spectral data (often diamagnetic) tsijournals.com |

It is important to note that without single-crystal X-ray diffraction data, these geometries remain proposed structures based on indirect evidence.

Research on Biological Activity of Metal Complexes

The metal complexes of 2-Hydroxyquinoline-4-carbohydrazide and related compounds have attracted considerable interest due to their potential biological activities. The quinoline moiety itself is known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. ontosight.aimdpi.com

A significant body of research indicates that the biological activity of hydrazone ligands is often enhanced or modulated upon coordination with metal ions. colab.wsijsrch.com This enhancement is generally attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes. colab.ws

For instance, several studies have reported that the metal complexes of quinoline-based hydrazones exhibit superior antimicrobial activity compared to the free ligands. tsijournals.combohrium.comijsrch.com The increased lipophilicity of the complexes allows for more effective transport into the microbial cells, where the metal ion can interfere with normal cellular processes. colab.ws

Similarly, the anticancer activity of these compounds can also be enhanced upon complexation. unesp.br The metal complexes may exhibit different mechanisms of action compared to the free ligand, such as enhanced DNA binding and cleavage capabilities or the inhibition of key enzymes involved in cell proliferation. colab.ws The specific metal ion can also play a crucial role in the biological activity, with some metal complexes showing greater potency than others against the same biological target. nih.govunesp.br

Mechanistic Investigations of Complex-Mediated Biological Actions

The biological activities of metal complexes derived from 2-hydroxyquinoline-4-carbohydrazide and its related Schiff base derivatives are underpinned by a variety of molecular mechanisms. Research into these mechanisms has primarily focused on their interactions with crucial biological macromolecules like DNA, their ability to inhibit key enzymes, and their capacity to induce cellular apoptosis and scavenge reactive oxygen species (ROS).

Interaction with DNA

A primary mechanism by which these metal complexes are thought to exert their cytotoxic effects is through interaction with DNA. This interaction can occur through several modes, including intercalation, groove binding, or electrostatic interactions, ultimately leading to the inhibition of DNA replication and transcription processes.

Studies on metal complexes of hydrazone derivatives have shown that both the ligands and their corresponding metal complexes can bind effectively to calf thymus DNA (CT-DNA). europeanreview.org The binding mode is often identified as intercalative, where the planar quinoline moiety of the ligand inserts between the base pairs of the DNA double helix. This is often supported by viscosity measurements, where an increase in the viscosity of a DNA solution upon addition of the complex suggests an intercalative binding mode that lengthens the DNA helix. europeanreview.org However, groove binding cannot be entirely ruled out, and it is possible that multiple binding modes coexist. europeanreview.org

The strength of this interaction is quantified by the DNA binding constant (Kb). For instance, various metal complexes of Schiff bases derived from 2-hydroxyquinoline (B72897) analogues have demonstrated strong binding affinities to CT-DNA, with Kb values typically in the range of 104 to 105 L mol−1. europeanreview.org Some complexes also exhibit DNA cleavage activity, where they can convert supercoiled plasmid DNA (like pBR322 or pUC19) into its nicked form, sometimes in a ROS-dependent process. frontiersin.org This nuclease activity represents a direct pathway to inducing genetic damage in pathogenic or cancerous cells.

Table 1: DNA Binding and Cleavage Activity of Selected Quinoline Hydrazone Metal Complexes

| Complex/Ligand | DNA Type | Binding Constant (Kb) (L mol-1) | Proposed Binding Mode | Nuclease Activity | Source |

|---|---|---|---|---|---|

| [Cu(HL1)2] (from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone) | CT-DNA | 104 - 105 range | Intercalation, Hydrogen Bonding | Not specified | europeanreview.org |

| [Ni(HL1)2] (from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone) | CT-DNA | 104 - 105 range | Intercalation, Hydrogen Bonding | Not specified | europeanreview.org |

| Cu(II) complex of 4-fluoro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide | pBR322 DNA | Not specified | Intercalation | Cleaved supercoiled DNA | frontiersin.org |

| Dinuclear Cu(II) complexes of 1,5-bis(salicylidene)carbohydrazide | pUC19 DNA | Not specified | Not specified | Catalyzed hydrolytic cleavage | frontiersin.org |

| VO(IV), Cu(II), and Zn(II) Schiff base complexes | CT-DNA | Good binding affinity | Intercalation | Not specified | researchgate.net |

Enzyme Inhibition

Another significant mechanism of action for these compounds is the inhibition of essential enzymes. The structural features of 2-hydroxyquinoline-4-carbohydrazide complexes, particularly the presence of a metal-chelating pharmacophore, make them suitable candidates for targeting metalloenzymes or enzymes with critical metal cofactors. thieme-connect.com

Derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) have been identified as potent inhibitors of microbial DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govacs.org Molecular docking studies suggest these compounds bind to the enzyme's active site, interfering with its function. nih.gov The inhibitory activity is often compared to standard antibiotics like ciprofloxacin (B1669076), with some derivatives showing comparable or even superior potency. acs.orgnih.gov

Furthermore, metal complexes of related Schiff bases have been shown to inhibit other enzymes, such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. rsc.org The mechanism is believed to involve the complex binding to the active site of the enzymes, thereby blocking their catalytic activity. The chelation of the metal ion often enhances the inhibitory potential compared to the free ligand.

Table 2: Enzyme Inhibition by Quinoline-Carbohydrazide Derivatives and Related Complexes

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Compound 10 (from 2-(4-Bromophenyl)quinoline-4-carbohydrazide) | S. aureus DNA gyrase | 8.45 µM | acs.org |

| Compound 6b (from 2-(4-Bromophenyl)quinoline-4-carbohydrazide) | S. aureus DNA gyrase | 33.64 µM | acs.org |

| Co(II) complex of amantadine-based Schiff base | α-glucosidase | 89.84 ± 1.06 µg/mL | rsc.org |

| VO(IV) complex of amantadine-based Schiff base | α-amylase | 97.47 ± 0.9 µg/mL | rsc.org |

| 4-Hydroxyquinoline-3-carbohydrazide (B12215663) derivatives | HIV-1 Integrase | Inhibitory effects at 100 µM | thieme-connect.com |

Induction of Apoptosis and Regulation of Cellular Pathways

In the context of anticancer activity, metal complexes of hydrazide-hydrazones frequently operate by inducing programmed cell death, or apoptosis, in cancer cells. frontiersin.org A common pathway involves the generation of intracellular Reactive Oxygen Species (ROS). frontiersin.orgfrontiersin.org Elevated ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling cascades.

These cascades often involve the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies have shown that these complexes can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases (such as caspase-8 and caspase-3), which are the executioners of apoptosis. frontiersin.orgfrontiersin.org Additionally, some complexes have been found to cause cell cycle arrest, for example, in the G1 phase, by inhibiting the activity of cyclin-dependent kinases (Cdks), thereby preventing cancer cell proliferation. frontiersin.org

Antioxidant Mechanisms

Paradoxically, while some complexes induce oxidative stress in cancer cells, others can exhibit antioxidant properties. This dual functionality depends on the specific metal ion, the ligand structure, and the biological environment. The antioxidant activity is typically evaluated by measuring the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. acs.org The mechanism involves the donation of a hydrogen atom or an electron from the complex to the free radical, thereby neutralizing it. The phenolic hydroxyl group on the quinoline ring is a key structural feature contributing to this radical scavenging ability. researchgate.net The chelation with metal ions can modulate this activity, with some complexes showing antioxidant capacities comparable to standard antioxidants like ascorbic acid. acs.org

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as 2-Hydroxyquinoline-4-carbohydrazide, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies have been instrumental in characterizing the interactions between 2-Hydroxyquinoline-4-carbohydrazide derivatives and various protein targets. A notable example is the investigation of these compounds as potential anti-HIV-1 agents by targeting the HIV-1 integrase enzyme. nih.govsemanticscholar.org In these studies, the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold was identified as a key structural feature. nih.gov

Docking analyses revealed that the hydroxy and carboxamide groups of the quinoline (B57606) core are capable of interacting with crucial Mg²⁺ ions within the catalytic site of the integrase. nih.govthieme-connect.com For instance, in a study involving N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, it was observed that the p-fluorophenyl group of one derivative fits into a specific pocket formed by guanine (B1146940) 4 (DG4), cytosine 16 (DC16), and adenine (B156593) 17 (DA17) residues of the viral DNA. nih.gov This detailed interaction analysis provides a structural basis for the observed biological activity and highlights the importance of the carbohydrazide (B1668358) moiety in orienting the molecule within the active site.

Similarly, in the context of antibacterial research, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) have been docked into the active site of S. aureus DNA gyrase. acs.orgnih.gov These studies use the co-crystallized inhibitor, ciprofloxacin (B1669076), as a reference to validate the docking protocol. acs.org The interactions observed often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site, providing a rationale for their antimicrobial effects. acs.orgnih.gov

Prediction of Binding Affinities and Orientations

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-protein interaction. For the N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives targeting HIV-1 integrase, the predicted binding energies ranged from -7.3 to -7.9 kcal/mol. nih.gov These values suggest a favorable interaction with the enzyme.